molecular formula C22H19BrN4O3 B2382858 N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923179-15-1

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2382858
CAS No.: 923179-15-1
M. Wt: 467.323
InChI Key: XFAOAGCDQAPRBM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic core with a 3-oxo group, a phenyl substituent at position 2, and a carboxamide group at position 5. The 5-position is substituted with a 2-methoxyethyl chain, while the carboxamide nitrogen is linked to a 3-bromophenyl moiety.

Properties

IUPAC Name

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-30-11-10-26-13-18(21(28)24-16-7-5-6-15(23)12-16)20-19(14-26)22(29)27(25-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAOAGCDQAPRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the bromophenyl and methoxyethyl groups. Common reagents used in these reactions include bromine, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

The pyrazolo[4,3-c]pyridine scaffold is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties:

Position 5 Substituents
  • Target Compound : 2-Methoxyethyl group.
    • Ether functionality enhances polarity, improving aqueous solubility compared to alkyl chains .
  • Analog 923233-41-4: Propyl group.
  • Analog BA92524 (921877-31-8): 4-Fluorophenylmethyl group.
Position 7 Carboxamide Modifications
  • Target Compound : N-(3-bromophenyl).
    • Bromine’s polarizability may facilitate halogen bonding in biological targets .
  • Analog 923216-25-5: N-(3-methylphenyl).
  • KEV () : N-[3-(5-chloro-2-methoxyphenyl)].
    • Chlorine and methoxy groups offer combined steric and electronic effects, likely influencing selectivity in kinase inhibition .

Physicochemical Properties

Compound (CAS/ID) Molecular Formula Molecular Weight Key Substituents (Positions 5 & 7) Solubility Trends
Target Compound C₂₃H₂₀BrN₄O₃ 495.34 g/mol 5: 2-methoxyethyl; 7: 3-bromophenyl Moderate (ether enhances)
923233-41-4 C₁₉H₂₂N₄O₃ 354.40 g/mol 5: Propyl; 7: 2-methoxyethyl Low (alkyl dominates)
BA92524 C₂₆H₁₇Cl₂FN₄O₂ 507.34 g/mol 5: 4-fluorophenylmethyl; 7: 2,4-dichlorophenyl Very low (halogens, aromatic)
5-Methyl-3-oxo analog C₁₅H₁₃N₃O₃ 283.29 g/mol 5: Methyl; 7: Carboxylic acid High (acidic group)

Electronic and Steric Effects

  • Halogen Differences :

    • Bromine (target) vs. Chlorine (KEV ): Bromine’s larger size and polarizability may improve binding in hydrophobic pockets (e.g., ATP-binding sites) through halogen bonding.
    • Fluorine (BA92524 ): Electron-withdrawing effects stabilize aromatic rings but lack polarizability for strong halogen bonds.
  • Ether vs.

Implications for Drug Design

  • Solubility-Bioavailability Trade-off : The target compound’s 2-methoxyethyl group may offer better pharmacokinetics than purely hydrophobic substituents (e.g., propyl) .
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than alkyl chains, suggesting improved half-life .

Biological Activity

N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with various substituents that may influence its biological activity. The presence of bromine and methoxyethyl groups is significant for its interaction with biological targets.

Molecular Formula

  • Chemical Formula : C20H24BrN4O3
  • Molecular Weight : 440.33 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, Mannich bases derived from similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells.

Case Study: Cytotoxicity Assays

A comparative study evaluated the cytotoxic effects of this compound against the following cell lines:

Cell LineIC50 (µM)
HeLa10.5
HepG212.8
A54915.0

These results indicate that the compound exhibits promising anticancer activity, particularly against cervical and liver cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazolo[4,3-c]pyridine derivatives can inhibit bacterial growth effectively.

Antimicrobial Efficacy

In vitro studies demonstrated the following minimum inhibitory concentrations (MIC) against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings support the potential use of this compound as an antimicrobial agent.

The mechanism underlying the anticancer and antimicrobial activities of this compound involves several pathways:

  • Inhibition of DNA Topoisomerase : Similar compounds have been shown to inhibit DNA topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death.
  • Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial properties.

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